
Methyl(phenyl)phosphinothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)phosphinothioic chloride is an organophosphorus compound with the molecular formula C7H8ClPS It is characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a thioic chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(phenyl)phosphinothioic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphonothioic dichloride with methyl magnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(phenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Produces phosphinothioates.
Oxidation: Yields phosphine oxides.
Reduction: Forms phosphine derivatives.
Applications De Recherche Scientifique
Methyl(phenyl)phosphinothioic chloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which methyl(phenyl)phosphinothioic chloride exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- Phenylphosphonothioic dichloride
- Methylphosphonothioic dichloride
- Phenylphosphonic dichloride
Comparison: Methyl(phenyl)phosphinothioic chloride is unique due to the presence of both a methyl and a phenyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s ability to participate in aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .
Propriétés
Numéro CAS |
13639-62-8 |
|---|---|
Formule moléculaire |
C7H8ClPS |
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
chloro-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
XZRUGUOJBDGYPS-UHFFFAOYSA-N |
SMILES canonique |
CP(=S)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


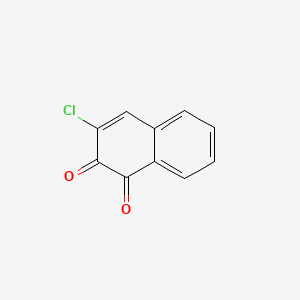


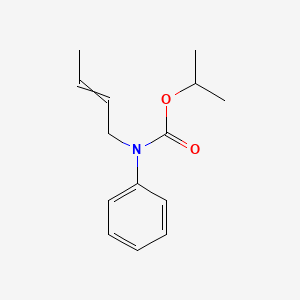
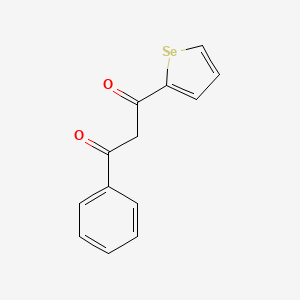
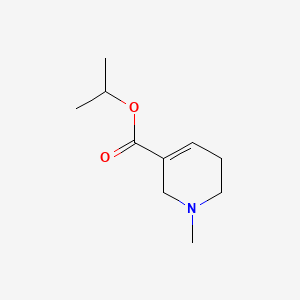
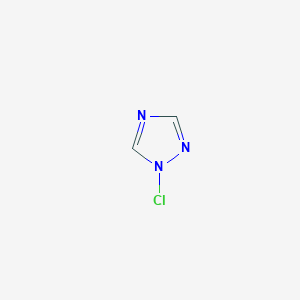
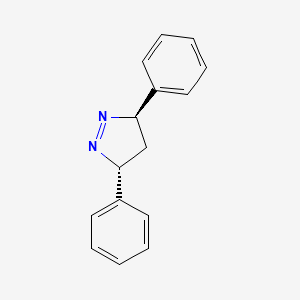
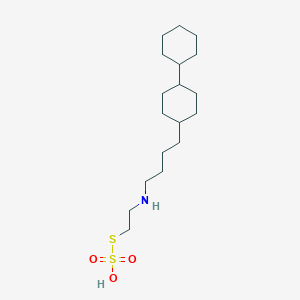

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
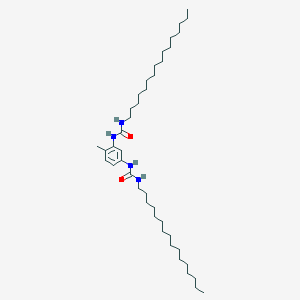
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)

